2-[3-(Trifluoromethoxy)phenyl]pyridine
Description
2-[3-(Trifluoromethoxy)phenyl]pyridine is a fluorinated aromatic compound featuring a pyridine ring directly linked to a phenyl group substituted with a trifluoromethoxy (-OCF₃) moiety at the meta position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making this scaffold relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)17-10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPZKQDWDZXTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base . The reaction conditions often require a solvent like acetonitrile and a catalyst such as copper or palladium to facilitate the coupling reaction .
Industrial Production Methods: In an industrial setting, the production of 2-[3-(Trifluoromethoxy)phenyl]pyridine may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethoxy)phenyl]pyridine undergoes various chemical reactions, including:
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylpyridines.
Scientific Research Applications
Table 1: Comparison of Trifluoromethoxy Substituted Pyridines
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| 2-[3-(Trifluoromethoxy)phenyl]pyridine | Pyridine with trifluoromethoxy | Enhanced metabolic stability, bioavailability |
| 2-[4-(Trifluoromethoxy)phenyl]pyridine | Pyridine with trifluoromethoxy | Used as a building block in complex synthesis |
| 2-[4-(Trifluoromethyl)phenyl]pyridine | Pyridine with trifluoromethyl | Different reactivity profiles |
Pharmaceutical Development
In pharmaceutical research, this compound is explored as a potential pharmacophore in drug design. The trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates, making them more effective therapeutic agents. Studies have indicated that compounds with similar structures exhibit improved efficacy against various diseases, including cancer and infectious diseases .
Case Study: Anticancer Activity
Research on pyridine derivatives has shown promising results in targeting cancer cells. For instance, derivatives containing the pyridine scaffold have been tested for their cytotoxic effects against human cancer cell lines. In one study, compounds demonstrated significant inhibition of cell proliferation in prostate and lung cancer models .
Agrochemical Applications
The unique properties of this compound also make it suitable for use in agrochemicals. Its incorporation into formulations can enhance the effectiveness of pesticides and herbicides due to improved binding affinities to biological targets in pests .
Table 2: Agrochemical Efficacy
| Compound Name | Application Type | Efficacy |
|---|---|---|
| This compound | Pesticide formulation | Enhanced binding to pest enzymes |
| Fluazinam | Fungicide | Higher fungicidal activity than alternatives |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialized materials. Its incorporation into polymers and coatings can significantly enhance their performance characteristics, such as durability and resistance to environmental factors .
Mechanism of Action
The mechanism by which 2-[3-(Trifluoromethoxy)phenyl]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Notes
Structural Nuances: The absence of heterocycles (e.g., thiazole, thieno) in this compound simplifies synthesis but may limit target specificity in drug design compared to more complex analogues .
Synthetic Challenges : Silylated derivatives require anhydrous conditions, increasing production costs .
Data Gaps : Detailed pharmacokinetic data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence but may be inferred from structurally related molecules .
Biological Activity
2-[3-(Trifluoromethoxy)phenyl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethoxy groups in organic compounds is known to enhance their pharmacological properties, including increased lipophilicity and bioactivity. This article explores the biological activities associated with this compound, supported by relevant research findings and data.
Structural Characteristics
The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethoxy group on the phenyl moiety. This unique arrangement contributes to its interaction with biological targets, influencing its activity profile.
Antimicrobial Activity
Research indicates that compounds containing pyridine and trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethoxy group enhances the efficacy of these compounds by improving their interaction with microbial targets .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro assays. For example, a study reported that derivatives with similar structures demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity. The mechanism of action often involves the modulation of key signaling pathways related to cell proliferation and apoptosis .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression. The structural characteristics, particularly the trifluoromethoxy group, play a crucial role in enhancing binding affinity and selectivity towards these enzymes .
Study on Antimicrobial Activity
In a comparative study, several pyridine derivatives were tested for their antimicrobial efficacy. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 50 | E. coli |
| Compound A | 40 | S. aureus |
| Compound B | 60 | K. pneumoniae |
Study on Anticancer Activity
A recent pharmacological study assessed the anticancer effects of several derivatives, including this compound, against various cancer cell lines (e.g., HCT116, A549). The findings revealed that this compound significantly inhibited cell growth at concentrations lower than those required for traditional chemotherapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
